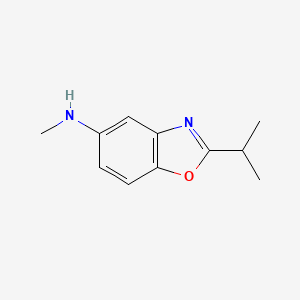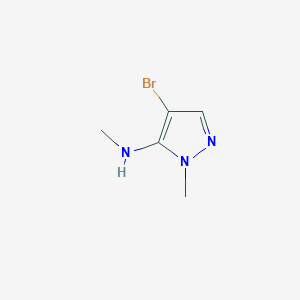![molecular formula C11H16N2O3 B13248978 (2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B13248978.png)
(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid is a chiral compound featuring an oxolane ring substituted with a carboxylic acid group and a 2,4-dimethyl-1H-imidazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid typically involves the following steps:
Formation of the Oxolane Ring: Starting from a suitable diol, the oxolane ring can be formed through cyclization reactions under acidic or basic conditions.
Introduction of the Imidazole Group: The 2,4-dimethyl-1H-imidazole moiety can be introduced via nucleophilic substitution reactions, where the imidazole acts as a nucleophile attacking an electrophilic carbon center.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxolane ring or the carboxylic acid group, potentially converting them into alcohols or aldehydes.
Substitution: The imidazole ring can participate in substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles can be used under mild to moderate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.
Biology
The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate.
Mechanism of Action
The mechanism of action of (2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the carboxylic acid group can form ionic bonds with positively charged sites on proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-[(2-Methyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid: Similar structure but with a single methyl group on the imidazole ring.
(2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]tetrahydrofuran-2-carboxylic acid: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
The unique combination of the oxolane ring, the 2,4-dimethyl-1H-imidazole moiety, and the carboxylic acid group in (2R,3S)-3-[(2,4-Dimethyl-1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid provides distinct chemical and biological properties. Its chiral centers add to its uniqueness, making it a valuable compound for stereochemical studies and enantioselective synthesis.
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
(2R,3S)-3-[(2,4-dimethylimidazol-1-yl)methyl]oxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3/c1-7-5-13(8(2)12-7)6-9-3-4-16-10(9)11(14)15/h5,9-10H,3-4,6H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
InChI Key |
YUWGJSSWQARSTP-VHSXEESVSA-N |
Isomeric SMILES |
CC1=CN(C(=N1)C)C[C@@H]2CCO[C@H]2C(=O)O |
Canonical SMILES |
CC1=CN(C(=N1)C)CC2CCOC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


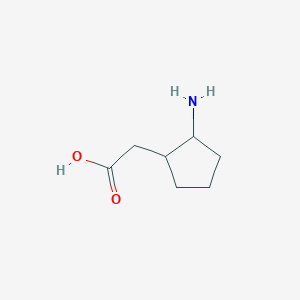
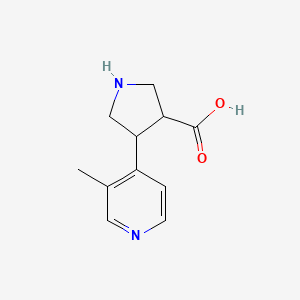
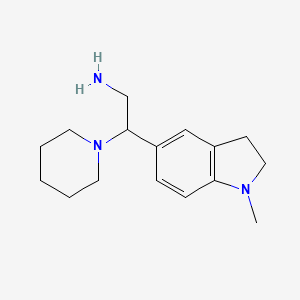
![3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13248902.png)
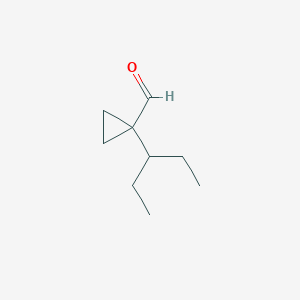
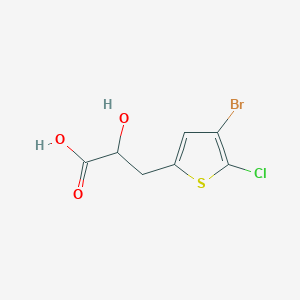
![(5-{[(2-Ethoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13248916.png)
![N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine](/img/structure/B13248922.png)
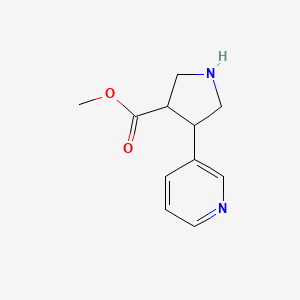
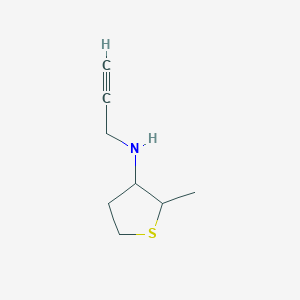
![5-Bromo-1-[(2-bromothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13248945.png)
